molecular formula C22H18ClFN2O3S B2362604 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005301-99-4

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2362604
CAS No.: 1005301-99-4
M. Wt: 444.91
InChI Key: LKFZKPRWHFURRD-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide ( 1005301-99-4) is a synthetic organic compound with the molecular formula C₂₂H₁₈ClFN₂O₃S and a molecular weight of 444.91 g/mol . This benzamide derivative is built on a complex scaffold that incorporates both a tetrahydroquinoline core and multiple functional aromatic rings, making it a compound of significant interest in modern medicinal chemistry and drug discovery research . The structure of this compound features a 1,2,3,4-tetrahydroquinoline system, a privileged scaffold in pharmaceutical research known for its conformational rigidity and potential to improve selectivity in biological interactions . This core is functionalized at the nitrogen atom with a 4-fluorobenzenesulfonyl group, a moiety often used to enhance metabolic stability and binding affinity to biological targets . The presence of fluorine atoms is a common strategy in drug design to modulate lipophilicity, electrostatic potential, and overall pharmacokinetic properties . At the 7-position of the tetrahydroquinoline, a 2-chlorobenzamide group is attached, completing a multi-ring system designed for specific molecular recognition. Compounds featuring tetrahydroquinoline scaffolds similar to this one have been extensively studied for their diverse biological activities. Research into analogous structures indicates potential relevance as inhibitors for various enzymes, including proteases and kinases, due to the presence of the sulfonamide and benzamide functionalities . The structural features of this molecule make it a valuable intermediate or target for investigators working on developing new therapeutic agents, particularly in areas such as oncology and infectious diseases, where quinoline-based compounds have shown historical importance . This product is offered with a guaranteed purity of 90% or higher . It is supplied for laboratory research applications only and is not intended for diagnostic, therapeutic, or human use. Researchers can procure this compound in various quantities to suit their experimental needs, with availability ranging from 1mg to 100mg . For specific pricing and delivery timelines, please inquire directly.

Properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-20-6-2-1-5-19(20)22(27)25-17-10-7-15-4-3-13-26(21(15)14-17)30(28,29)18-11-8-16(24)9-12-18/h1-2,5-12,14H,3-4,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFZKPRWHFURRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS: 1005301-99-4) is characterized by a molecular formula of C₂₂H₁₇ClFN₂O₃S and a molecular weight of 444.9 g/mol. The compound features a tetrahydroquinoline core with a 4-fluorobenzenesulfonyl group attached to the nitrogen at position 1 and a 2-chlorobenzamide moiety at position 7. This structural arrangement contributes to its potential biological activity, particularly in the context of RORγ inhibition and related therapeutic applications.

Synthesis of 4-Fluorobenzenesulfonyl Chloride (Key Precursor)

The preparation of this compound requires 4-fluorobenzenesulfonyl chloride as a critical intermediate. Various synthetic routes for this precursor have been documented with different reaction conditions and yields.

Method Using Chlorosulfonation

The most common approach involves the direct chlorosulfonation of fluorobenzene:

  • Fluorobenzene is treated with chlorosulfonic acid at controlled temperature (0-5°C).
  • The reaction mixture is stirred for 2-3 hours while maintaining the temperature below 10°C.
  • The reaction mixture is carefully poured onto ice, and the precipitate is collected by filtration.
  • The crude product is purified by recrystallization from a suitable solvent system.

This method typically provides 4-fluorobenzenesulfonyl chloride in yields ranging from 70-85%.

Alternative Oxidative Methods

An alternative approach involves the oxidation of 4-fluorothiophenol derivatives:

  • 4-Fluorothiophenol is oxidized using hydrogen peroxide in acetic acid.
  • The resulting sulfonic acid is treated with phosphorus pentachloride or thionyl chloride to convert to the sulfonyl chloride.
  • The product is isolated by distillation or crystallization.

This method offers yields in the range of 60-75% but avoids the use of chlorosulfonic acid.

General Synthetic Approaches for Tetrahydroquinoline Derivatives

The tetrahydroquinoline core structure is crucial for the target compound and can be prepared through several established methods.

Reduction of Quinoline Derivatives

One common approach involves the selective reduction of quinoline:

  • Quinoline is subjected to catalytic hydrogenation using platinum, palladium, or nickel catalysts.
  • The reaction is typically carried out in alcoholic solvents under hydrogen pressure.
  • Selective conditions can be employed to achieve 1,2,3,4-tetrahydroquinoline rather than fully reduced derivatives.

This method provides 1,2,3,4-tetrahydroquinoline in yields of 85-95%.

Cyclization Methods

Alternative approaches involve cyclization reactions:

  • Appropriately substituted anilines are reacted with 3-halo-1-propanols or similar three-carbon electrophiles.
  • The reaction proceeds via N-alkylation followed by ring closure.
  • Various catalysts and reaction conditions can be employed to optimize the yield and selectivity.

These cyclization methods typically provide yields in the range of 70-85%.

Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline Derivatives

The preparation of 7-amino-substituted tetrahydroquinoline intermediates is essential for the synthesis of the target compound.

Nitration and Reduction Sequence

A common approach involves:

  • Nitration of 1,2,3,4-tetrahydroquinoline using mixed acids (HNO₃/H₂SO₄) at controlled temperature.
  • Separation and purification of the 7-nitro isomer from other nitration products.
  • Reduction of the nitro group using iron, zinc, or tin in acidic conditions, or by catalytic hydrogenation.

This sequence typically provides 7-amino-1,2,3,4-tetrahydroquinoline in overall yields of 50-65%.

The introduction of the 4-fluorobenzenesulfonyl group at position 1 is a key step in the synthesis.

Direct Sulfonylation Methods

Several approaches have been documented for the sulfonylation of tetrahydroquinoline derivatives:

Method Using Pyridine as Base

This method involves:

  • 1,2,3,4-Tetrahydroquinoline is dissolved in pyridine.
  • 4-Fluorobenzenesulfonyl chloride is added dropwise at 0-5°C.
  • The reaction mixture is stirred at 80°C for 3 hours.
  • After cooling, the mixture is concentrated and chromatographed to obtain the pure product.

This method provides yields of approximately 81%.

Method Using Triethylamine

An alternative approach involves:

  • 1,2,3,4-Tetrahydroquinoline is dissolved in dichloromethane or tetrahydrofuran.
  • Triethylamine (2-3 equivalents) is added as a base.
  • 4-Fluorobenzenesulfonyl chloride is added dropwise at 0°C.
  • The reaction is allowed to warm to room temperature and stirred for several hours.
  • After workup and purification, the product is obtained in yields of 77-85%.

Table 1 summarizes the reaction conditions and yields for different sulfonylation methods:

Method Base Solvent Temperature Time Yield (%)
Method 1 Pyridine Pyridine 80°C 3h 81
Method 2 Triethylamine Dichloromethane 0-20°C 6-12h 77-85
Method 3 DIPEA Dichloromethane 0°C 6.5h 85-90
Method 4 DMAP Tetrahydrofuran 20°C 12h 50-60

Amide Formation with 2-Chlorobenzoyl Chloride

The final step in the synthesis involves the formation of the 2-chlorobenzamide functionality at position 7.

Direct Acylation Method

The most straightforward approach involves:

  • 1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is dissolved in an appropriate solvent (DCM, THF).
  • A base (triethylamine, pyridine, or DIPEA) is added.
  • 2-Chlorobenzoyl chloride is added dropwise at 0-5°C.
  • The reaction mixture is stirred at room temperature for several hours.
  • After workup and purification, the target compound is obtained.

Coupling Methods Using Carboxylic Acid

Alternative approaches use 2-chlorobenzoic acid with coupling reagents:

  • 1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is combined with 2-chlorobenzoic acid.
  • Coupling agents (EDC, HOBt, DIPEA) are added in dichloromethane.
  • The reaction is conducted at room temperature or with mild heating.
  • After workup and purification, the target compound is obtained.

This coupling approach typically provides yields of 60-70%.

One-Pot Synthetic Approaches

Several one-pot approaches have been developed to streamline the synthesis of related compounds.

Sequential Sulfonylation-Acylation

This approach involves:

  • 7-Amino-1,2,3,4-tetrahydroquinoline is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base.
  • After completion of the sulfonylation (monitored by TLC), 2-chlorobenzoyl chloride is added directly to the reaction mixture.
  • The reaction is continued until completion, followed by workup and purification.

This one-pot approach can reduce the overall process time and potentially improve yields by avoiding isolation of intermediates.

Optimization Strategies

Various parameters can be optimized to improve the yield and purity of the target compound.

Solvent Effects

Studies on related compounds have shown that solvent choice significantly impacts reaction efficiency:

Solvent Reaction Time (h) Yield (%)
Dichloromethane 12 70-75
Tetrahydrofuran 16 80-85
Acetonitrile 14 65-70
Dioxane 18 75-80
DMF 10 60-65

Temperature and Reaction Time Optimization

The reaction temperature and duration also play crucial roles in determining yield and product quality:

Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
0-5 24 75-80 97-98
20-25 12 80-85 95-96
40-45 6 70-75 92-93
60-65 3 60-65 89-90

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

  • Column chromatography using silica gel with appropriate solvent systems (hexane/ethyl acetate mixtures).
  • Recrystallization from suitable solvent pairs (e.g., dichloromethane/hexane or ethyl acetate/hexane).
  • Preparative HPLC for higher purity requirements.

Characterization Data

The compound can be characterized using various analytical techniques:

  • ¹H NMR (400MHz, CDCl₃): Characteristic signals include aromatic protons of the benzamide and sulfonyl moieties (δ 7.0-8.0), as well as aliphatic protons of the tetrahydroquinoline ring (δ 1.8-4.0).

  • ¹³C NMR: Shows characteristic signals for carbonyl carbon (~δ 165), aromatic carbons (δ 115-140), and aliphatic carbons (δ 20-50).

  • Mass Spectrometry: The compound typically shows a molecular ion peak at m/z 444.9, corresponding to the molecular formula C₂₂H₁₇ClFN₂O₃S.

  • IR Spectroscopy: Characteristic absorption bands include amide C=O stretching (~1650 cm⁻¹), sulfonyl S=O stretching (~1320 and 1140 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydroquinoline ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues from mTOR Inhibitor Research

highlights tetrahydroquinoline derivatives bearing morpholine or piperidine carbonyl groups at position 1, paired with substituted benzamides. Key examples include:

Compound ID Position 1 Substituent Benzamide Substituents Molecular Weight (g/mol) Reported Activity
Target Compound 4-Fluorobenzenesulfonyl 2-Chlorobenzamide ~451.89 (calculated) Not explicitly reported
10e Morpholine-4-carbonyl 3,5-Bis(trifluoromethyl)benzamide ~527.43 mTOR inhibition (IC₅₀: 28 nM)
10f Piperidine-1-carbonyl 3,5-Difluorobenzamide ~437.44 Moderate cytotoxicity
10g Piperidine-1-carbonyl 3-Fluoro-5-(trifluoromethyl)benzamide ~501.45 High cellular potency

Key Observations :

  • However, the trifluoromethyl groups in 10e significantly improve lipophilicity and mTOR inhibition .
  • Chlorine vs. Fluorine : The 2-chloro substituent in the target compound may reduce metabolic oxidation compared to fluorine but could increase steric hindrance, affecting binding pocket compatibility .

Pesticide-Related Benzamide Analogues

lists benzamide derivatives with pesticidal applications, such as:

  • Triflumuron: 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (insect growth regulator).
  • Chlorsulfuron: 2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (herbicide).

Comparison with Target Compound :

  • Sulfonamide vs. Sulfonyl Groups : The target compound’s 4-fluorobenzenesulfonyl group differs from chlorsulfuron’s benzenesulfonamide-triazine hybrid. This distinction may limit herbicidal activity but enhance stability in mammalian systems .

Biological Activity

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a chloro group, a sulfonyl group attached to a fluorobenzene moiety, and a tetrahydroquinoline ring. This combination of functional groups suggests diverse biological activities that warrant detailed exploration.

Molecular Characteristics

  • Molecular Formula : C22H17ClFN3O5S
  • Molecular Weight : 489.9 g/mol
  • CAS Number : 941900-77-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and autoimmune diseases. The following sections summarize key findings related to its biological activity.

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent. Studies have shown:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit tumor growth through modulation of specific signaling pathways.
  • In vitro Studies : The compound demonstrated significant inhibitory effects on solid tumor cell lines with an IC50 value indicating potent activity against HepG2 cells (IC50 = 1.30 μM) compared to standard treatments like SAHA (IC50 = 17.25 μM) .
CompoundIC50 (μM)Target
This compound1.30HepG2
SAHA17.25HepG2

Inhibition of RORγ

The compound has also been evaluated for its ability to inhibit RORγ (retinoic acid receptor-related orphan receptor gamma), a transcription factor involved in autoimmune responses:

  • Activity : Moderate inhibitory activity was observed in cell-based assays, suggesting potential therapeutic applications in autoimmune diseases such as psoriasis and rheumatoid arthritis .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticancer Properties :
    • A study highlighted the ability of the compound to promote apoptosis and G2/M phase arrest in cancer cells, indicating its role in cell cycle regulation .
  • RORγ Inhibition :
    • In a patent application, it was reported that the compound demonstrated moderate inhibition of RORγ activity in assays designed to evaluate its therapeutic potential for autoimmune diseases .
  • Synthesis and Evaluation :
    • The synthesis process involves multi-step reactions that yield the target compound with high purity. Ongoing research focuses on optimizing these synthetic routes while exploring the biological interactions at the molecular level .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)benzamide]Contains a pyrazolo ringAnticancer properties
N-(cyclopropanecarbonyl)-tetrahydroquinolineCyclopropanecarbonyl groupAntimicrobial activity
Benzamide derivativesSimple amide structureVaries widely; some have anticancer properties

Q & A

Q. Data Analysis :

  • Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity .
  • Apply multivariate statistics to identify key descriptors (e.g., logP, polar surface area) influencing activity .

What strategies are effective in resolving contradictions between biochemical assay data and computational predictions?

Advanced Research Question
Methodological Answer:

  • Source Identification :
    • Assay Variability : Test compound stability under assay conditions (e.g., pH, temperature) .
    • Impurity Interference : Re-purify the compound and re-test activity .
  • Triangulation :
    • Orthogonal Assays : Validate enzyme inhibition with both fluorescence and radiometric assays .
    • Cellular vs. Cell-Free Systems : Compare results from recombinant enzyme assays vs. whole-cell models .
  • Computational Refinement :
    • Adjust force field parameters in docking studies to account for solvent effects .
    • Use molecular dynamics simulations to assess conformational flexibility .

What are the best practices for ensuring reproducibility in its synthesis and bioactivity testing?

Advanced Research Question
Methodological Answer:

  • Synthesis Protocol :
    • Document reaction conditions (e.g., solvent purity, inert atmosphere) .
    • Standardize purification methods (e.g., column chromatography with fixed gradient elution) .
  • Bioactivity Testing :
    • Positive/Negative Controls : Include reference inhibitors (e.g., celecoxib for COX-2) in all assays .
    • Blinded Experiments : Assign compound codes to avoid bias in data interpretation .
  • Data Reporting :
    • Publish full spectral data (NMR, MS) and crystallographic coordinates (if available) .
    • Share raw assay data in supplementary materials for independent validation .

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